molecular formula C15H14N2O3 B11997315 N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide

N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide

Cat. No.: B11997315
M. Wt: 270.28 g/mol
InChI Key: XGWZJYHANXKEAW-LVVPDBGKSA-N
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Description

Chemical Structure: The compound features a furan-2-carboxylic acid hydrazide backbone conjugated with a (2E,3E)-3-(2-methoxyphenyl)propenylidene moiety. Its IUPAC name is N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide (RN: 292181-07-8) . The ortho-methoxy group on the phenyl ring distinguishes it from analogs with para-substituted methoxy or other functional groups.

For example, L1 (a related compound) was prepared by refluxing 3-hydroxy-4-methoxybenzaldehyde with furan-2-carbohydrazide in methanol with glacial acetic acid, yielding 54% product .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O3/c1-19-13-8-3-2-6-12(13)7-4-10-16-17-15(18)14-9-5-11-20-14/h2-11H,1H3,(H,17,18)/b7-4+,16-10+

InChI Key

XGWZJYHANXKEAW-LVVPDBGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CO2

solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide typically involves the condensation of 2-furohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Physicochemical Properties :

  • Spectroscopic Data : Expected IR peaks include C=O (1664–1680 cm⁻¹), C=N (1629–1640 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches, consistent with hydrazide-hydrazones .
  • Thermal Stability : Melting points for similar compounds range from 183°C (L1) to higher values (~250°C), suggesting moderate thermal stability .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in:

Substituents on the Aromatic Ring: 3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide (): Incorporates a pyrazole ring and ethoxy group, enhancing π-π stacking and lipophilicity.

Backbone Modifications :

  • N'-[(E)-(2-Methoxyphenyl)methylene]-2-furohydrazide (): Lacks the propenylidene double bond, reducing conjugation and planarity.
  • 2-Hydroxy-N,N'-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide (): A benzohydrazide backbone with a hydroxy group enhances hydrogen-bonding capacity.

Physicochemical and Spectroscopic Comparison

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₁₅H₁₄N₂O₃ C₂₂H₂₂N₄O₃ C₁₉H₁₉ClN₂O₃
Molecular Weight 270.29 g/mol 390.44 g/mol 358.82 g/mol
Melting Point Not reported Not reported 183–185°C (decomposes)
IR Peaks (cm⁻¹) ~1664 (C=O), ~1629 (C=N) 1664 (C=O), 1629 (C=N) 1660 (C=O), 1635 (C=N)
¹H-NMR Features Expected δ 8.0–7.2 (aromatic) δ 7.3–6.8 (pyrazole protons) δ 8.04 (N=CH-CH), 7.63 (H-6')

Crystallographic and Computational Insights

  • Crystal Packing : The compound in forms a planar structure stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, critical for lattice stability . The target compound’s methoxy group may disrupt such networks, altering solubility.
  • Hirshfeld Surface Analysis: For (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide (), H-bond donors/acceptors constitute >30% of interactions. The target’s furan oxygen could similarly act as a strong H-bond acceptor .

Biological Activity

Structural Characteristics

N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide is a hydrazone derivative characterized by a furohydrazide backbone and a substituted propenylidene moiety. The presence of the methoxyphenyl group suggests potential interactions with biological targets due to its ability to participate in π-π stacking and hydrogen bonding.

Biological Activity

Research on hydrazone derivatives indicates a wide range of biological activities, including:

  • Antimicrobial Activity : Many hydrazones exhibit significant antibacterial and antifungal properties. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Some studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways.
  • Anti-inflammatory Effects : Certain compounds within this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Case Studies

  • Antimicrobial Activity : A study evaluating various hydrazone derivatives found that compounds with methoxy substitutions displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar properties.
  • Anticancer Activity : Research involving hydrazone derivatives has demonstrated their potential in targeting cancer cells. For instance, one study indicated that a related compound induced cell cycle arrest and apoptosis in human breast cancer cells, highlighting the potential for therapeutic applications in oncology.
  • Anti-inflammatory Mechanisms : Inflammatory models have shown that certain hydrazones can significantly reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

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